molecular formula C22H20FN5O2 B8278853 5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine

5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine

Cat. No.: B8278853
M. Wt: 405.4 g/mol
InChI Key: RTGANSLENLZXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

2-fluoro-5-[4-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]pyrimidin-2-yl]oxy-4-methylaniline

InChI

InChI=1S/C22H20FN5O2/c1-14-9-18(23)19(24)10-21(14)30-22-25-8-7-20(27-22)16-11-26-28(13-16)12-15-3-5-17(29-2)6-4-15/h3-11,13H,12,24H2,1-2H3

InChI Key

RTGANSLENLZXPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=NC=CC(=N2)C3=CN(N=C3)CC4=CC=C(C=C4)OC)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine from Example A18 (200 mg, 0.64 mmol) in dichloromethane was added m-CPBA (220 mg, 1.28 mmol). The reaction was stirred for 2 hour at RT. Water was added, the organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organics were washed with brine and concentrated in vacuo. The residue was combined with 5-amino-4-fluoro-2-methylphenol (180 mg, 1.28 mmol) and K2CO3 (176 mg, 1.28 mmol) in DMF (5 mL) and the resultant mixture was heated at 90° C. overnight. After filtration and concentration, the residue was purified by silica gel column chromatography to give 5-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyrimidin-2-yloxy)-2-fluoro-4-methylbenzenamine (210 mg, 84% yield). MS (ESI) m/z: 406.2 (M+H).
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